2,3-Dibromobutane

Description

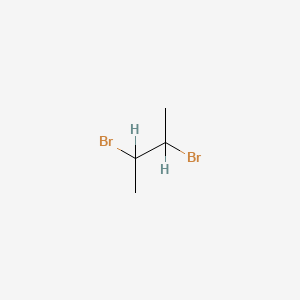

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871128 | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.8 [mmHg] | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5408-86-6, 598-71-0, 5780-13-2 | |

| Record name | 2,3-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-dibromo-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 2,3 Dibromobutane in Stereochemical Studies

The structural characteristics of 2,3-dibromobutane (B42614) make it an exemplary model for illustrating the principles of stereoisomerism. fiveable.me The molecule possesses two chiral centers—carbon 2 and carbon 3—each bonded to four different groups. vaia.com This leads to the existence of multiple stereoisomers. For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2ⁿ. ucsb.edujuliethahn.com For this compound (n=2), this would suggest a maximum of four stereoisomers. However, due to molecular symmetry, only three distinct stereoisomers exist. ucsb.eduvedantu.com

These three stereoisomers are:

A pair of enantiomers: (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. These are non-superimposable mirror images of each other and are optically active. fiveable.mevaia.com

A meso compound: (2R,3S)-2,3-dibromobutane. This molecule has a plane of symmetry, which makes it superimposable on its mirror image. ucsb.edu Consequently, the meso form is achiral and optically inactive, despite having two chiral centers. fiveable.me

The study of these isomers allows for a clear understanding of the relationships between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). ucsb.edu For example, the meso form is a diastereomer of both the (2R,3R) and (S,S) enantiomers. ucsb.edu

Table 2: Stereoisomers of this compound and Their Relationships

| Isomer Pair | Relationship | Mirror Images? | Superimposable? |

|---|---|---|---|

| (2R,3R) and (2S,3S) | Enantiomers | Yes | No |

| (2R,3R) and (2R,3S) (meso) | Diastereomers | No | No |

| (2S,3S) and (2R,3S) (meso) | Diastereomers | No | No |

| (2R,3S) and its mirror image | Identical (Meso) | Yes | Yes |

Data adapted from reference ucsb.edu

Conformational analysis of this compound provides further insight into its stereochemical behavior. The stability of its various conformations, such as staggered and eclipsed forms, is a key area of study. fossee.inyoutube.com The most stable conformation is typically the staggered form, where the bulky bromine atoms are positioned as far apart as possible to minimize steric hindrance. tardigrade.in For the meso isomer, the anti-conformation, where the bromine atoms are 180° apart, is particularly stable. youtube.com In contrast, the racemic (dl) pair exists preferentially in a gauche conformation. youtube.com

Overview of Advanced Research Areas in 2,3 Dibromobutane Chemistry

Stereoisomers of this compound

A molecule with two chiral centers, like this compound, can theoretically exist as 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, this suggests a maximum of 2² = 4 stereoisomers. However, due to the molecule's symmetry, two of these theoretical possibilities are identical, resulting in a total of three distinct stereoisomers: a pair of enantiomers and a meso compound fiveable.meuoanbar.edu.iqvedantu.comvaia.comorganicchemistrytutor.comucsb.edu.

Enantiomeric Forms ((2R,3R)- and (2S,3S)-2,3-Dibromobutane)

The molecule possesses two chiral centers, C2 and C3, each bonded to a methyl group (CH₃), a hydrogen atom (H), a bromine atom (Br), and the rest of the butane chain. This arrangement allows for two configurations where the molecule is chiral: (2R,3R) and (2S,3S) fiveable.meuoanbar.edu.iqorganicchemistrytutor.comlibretexts.org. These two forms are non-superimposable mirror images of each other and are thus classified as enantiomers uoanbar.edu.iqegrassbcollege.ac.inmasterorganicchemistry.com. Enantiomers share identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, with one rotating it clockwise (dextrorotatory) and the other rotating it counterclockwise (levorotatory) by equal magnitudes uoanbar.edu.iqegrassbcollege.ac.in.

Diastereomeric Relationships and Optical Activity

Stereoisomers that are not mirror images of each other are known as diastereomers uoanbar.edu.iqegrassbcollege.ac.in. In the case of this compound, the (2R,3R) and (2S,3S) enantiomers are diastereomers of the meso (2R,3S) form organicchemistrytutor.com. This means that the meso compound and the enantiomeric pair have different physical properties. The optical activity of this compound is solely attributed to the (2R,3R) and (2S,3S) enantiomers, as the meso form is optically inactive due to its internal symmetry fiveable.mevaia.comlibretexts.org.

Stereoisomers of this compound

| Stereoisomer Configuration | Chirality | Optical Activity | Relationship to (2R,3R) |

| (2R,3R) | Chiral | Active | - |

| (2S,3S) | Chiral | Active | Enantiomer of (2R,3R) |

| (2R,3S) | Achiral | Inactive | Diastereomer of (2R,3R) and (2S,3S) |

Conformational Analysis of this compound Stereoisomers

The rotation around the central C2-C3 single bond in this compound allows for the existence of various conformations. These conformations arise from different spatial arrangements of the substituents around this bond, influencing the molecule's stability and reactivity brainly.comyoutube.comyoutube.comlibretexts.org.

Rotational Isomers (e.g., Anti and Gauche Conformations)

The rotation around the C2-C3 bond can lead to staggered and eclipsed conformations, which are typically visualized using Newman projections brainly.comyoutube.comvedantu.com.

Anti Conformation: In the anti conformation, the two largest groups (in this case, the bromine atoms) are positioned 180° apart, on opposite sides of the C2-C3 bond. This arrangement minimizes steric repulsion between the bulky bromine atoms, making it the most stable conformation brainly.comyoutube.comyoutube.comtardigrade.inyoutube.com.

Gauche Conformation: The gauche conformation occurs when the two bulky groups are 60° apart. While still staggered and more stable than eclipsed conformations, it experiences some steric hindrance due to the proximity of the bromine atoms brainly.comyoutube.comyoutube.comlibretexts.org.

Eclipsed Conformations: Eclipsed conformations occur when groups on adjacent carbons are aligned directly behind each other. These conformations are the least stable due to significant torsional strain and steric repulsion between all substituents, particularly the bromine atoms and methyl groups brainly.comyoutube.comyoutube.comlibretexts.org.

Energetic Landscapes and Conformational Dynamics

The relative stability of these conformations is dictated by the balance of steric and torsional forces. The anti conformation is the most energetically favorable due to the maximal separation of the bulky bromine atoms, minimizing steric strain brainly.comyoutube.comyoutube.comtardigrade.inyoutube.com. For instance, the anti conformation of the meso form of this compound has an estimated energy of approximately 1.6 kJ/mol youtube.com. The gauche conformation is less stable than the anti form, with higher energy values (e.g., around 7.1 kJ/mol for the meso form) due to steric interactions between the bromine atoms youtube.com. Eclipsed conformations represent energy maxima and are the least stable, with the fully eclipsed conformation (where all groups are aligned) being the highest in energy brainly.comyoutube.comyoutube.com.

The conformational preference plays a role in the relative stability of the stereoisomers themselves. It has been suggested that the meso form of this compound is more stable than its optically active enantiomers, likely due to a greater propensity to adopt the most stable anti conformation psgcas.ac.in.

List of Compound Names:

this compound

(2R,3R)-2,3-Dibromobutane

(2S,3S)-2,3-Dibromobutane

(2R,3S)-2,3-Dibromobutane

Meso-2,3-Dibromobutane

Advanced Synthetic Methodologies for 2,3 Dibromobutane Stereoisomers

Stereoselective Bromination of Butenes

The addition of bromine (Br₂) across the double bond of 2-butene (B3427860) isomers is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting 2,3-dibromobutane (B42614) product. This process is not merely an addition but a highly choreographed reaction sequence proceeding via a specific intermediate.

Bromination of (Z)-2-Butene: Diastereospecific Formation of Racemic this compound

When (Z)-2-butene (cis-2-butene) is treated with bromine, the reaction exclusively yields a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. chemvista.orgtestbook.com A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. testbook.com The formation of only the racemic product, and not the meso isomer, underscores the high degree of stereospecificity of this reaction. chemvista.org The two enantiomers are produced in equal measure because the initial attack of bromine can occur from either face of the planar alkene with equal probability. testbook.com

Bromination of (E)-2-Butene: Diastereospecific Formation of Meso-2,3-Dibromobutane (B1593828)

In contrast, the bromination of (E)-2-butene (trans-2-butene) diastereospecifically produces meso-2,3-dibromobutane. chemvista.orgdoubtnut.comdoubtnut.comchegg.com A meso compound is an achiral molecule that possesses chiral centers but is rendered optically inactive by an internal plane of symmetry. Despite having two stereocenters, the meso isomer of this compound is a single compound. The exclusive formation of this isomer from the trans-alkene further highlights the predictable nature of this halogenation reaction. quora.comdoubtnut.com

| Alkene Isomer | Reagent | Product(s) | Stereochemical Outcome |

| (Z)-2-Butene (cis) | Br₂ | (2R,3R)-2,3-dibromobutane & (2S,3S)-2,3-dibromobutane | Racemic Mixture testbook.com |

| (E)-2-Butene (trans) | Br₂ | meso-2,3-dibromobutane | Meso Compound chemvista.orgchegg.com |

Mechanistic Insights into Anti-Addition in Halogenation Processes

The stereospecific outcomes of butene bromination are explained by a mechanism involving an anti-addition of the bromine atoms across the double bond. masterorganicchemistry.comyoutube.com This process occurs in two main steps:

Formation of a Cyclic Bromonium Ion: As a bromine molecule approaches the electron-rich π bond of the alkene, it becomes polarized. The alkene's π electrons attack the closer, electrophilic bromine atom, displacing the other bromide ion. libretexts.org Simultaneously, a lone pair of electrons from the attacked bromine atom interacts with the other carbon of the former double bond, forming a three-membered ring intermediate known as a cyclic bromonium ion. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This cyclic structure is key, as it blocks one face of the molecule. youtube.com

Nucleophilic Attack by Bromide: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It can only attack one of the two carbons of the bromonium ion from the opposite face (backside attack) of the ring. youtube.commasterorganicchemistry.com This attack proceeds in a manner similar to an Sₙ2 reaction, causing the ring to open and resulting in the two bromine atoms being positioned on opposite sides, or "anti," to each other in the final product. libretexts.org

This anti-addition mechanism dictates the final stereochemistry. For (Z)-2-butene, anti-addition leads to the formation of the two enantiomers (racemic mixture). For (E)-2-butene, the same anti-addition process results in the formation of the meso compound. chemvista.orglibretexts.org

Diastereoselective Synthesis through Precursor Manipulation

An alternative strategy for synthesizing specific stereoisomers of this compound involves using precursors that already contain some of the desired stereochemical information, such as substituted butanols.

Conversion of Substituted Butanols to this compound

A well-documented method involves the reaction of stereoisomers of 3-bromo-2-butanol with hydrobromic acid (HBr). brainly.invaia.com In this reaction, the hydroxyl (-OH) group is replaced by a bromine atom. A classic study demonstrated that treating specific stereoisomers of 3-bromo-2-butanol with concentrated HBr yields different stereoisomers of this compound. brainly.inchegg.com For instance, the reaction of (2R,3S)- or (2S,3R)-3-bromo-2-butanol with HBr leads to the formation of meso-2,3-dibromobutane. vaia.com

Stereochemical Control: Retention and Inversion of Configuration

The stereochemical outcome of the conversion of 3-bromo-2-butanol to this compound is controlled by a phenomenon known as neighboring group participation. youtube.com The reaction proceeds with a net retention of configuration at one carbon center and inversion at the other, which is governed by the following mechanism:

The hydroxyl group is protonated by HBr and departs as a water molecule.

Instead of allowing a carbocation to form freely, the bromine atom already present on the adjacent carbon acts as an internal nucleophile. It attacks the resulting carbocationic center, forming a cyclic bromonium ion intermediate, similar to the one seen in alkene bromination. This step involves an inversion of configuration at the carbon being attacked.

An external bromide ion from the HBr then attacks one of the carbons of the bromonium ion from the opposite side (anti-attack), opening the ring. This second step also proceeds with an inversion of configuration.

| Starting Material Isomer | Reagent | Product | Stereochemical Outcome |

| (2R,3S)- or (2S,3R)-3-bromo-2-butanol (erythro) | HBr | meso-2,3-dibromobutane | Diastereoselective (Meso) brainly.invaia.com |

| (2R,3R)- or (2S,3S)-3-bromo-2-butanol (threo) | HBr | (±)-2,3-dibromobutane | Diastereoselective (Racemic) brainly.in |

Mechanistic Investigations of Reactions Involving 2,3 Dibromobutane

Elimination Reactions

Elimination reactions of 2,3-dibromobutane (B42614) are primarily categorized as dehydrohalogenation and dehalogenation, each proceeding through distinct pathways and yielding specific stereoisomeric products. These reactions are instrumental in demonstrating the stereospecific nature of many elimination processes.

The dehydrohalogenation of this compound with a base such as potassium hydroxide (B78521) or sodium ethoxide results in the formation of 2-bromobutene isomers. doubtnut.comvaia.com The stereochemical outcome is a direct consequence of the anti-periplanar requirement of the E2 mechanism.

When the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane is treated with a strong base, the elimination of HBr leads to the formation of trans-2-bromo-2-butene. doubtnut.comvaia.comdoubtnut.com In contrast, the dehydrohalogenation of meso-2,3-dibromobutane (B1593828) under the same conditions yields cis-2-bromo-2-butene. vaia.comdoubtnut.com This is because the specific spatial arrangement of the hydrogen and bromine atoms in the starting diastereomers dictates which product can be formed through an anti-elimination pathway. vaia.com

| Starting Material | Base (e.g., KOH, EtO⁻) | Major Product |

| Racemic (±)-2,3-Dibromobutane | Strong Base | trans-2-Bromo-2-butene |

| Meso-2,3-Dibromobutane | Strong Base | cis-2-Bromo-2-butene |

Reaction Sequence: CH₃-CH(Br)-CH(Br)-CH₃ + Base → CH₃-CH=C(Br)-CH₃ + HBr + Base-H⁺ CH₃-CH=C(Br)-CH₃ + Base → CH₃-C≡C-CH₃ + HBr + Base-H⁺

When meso-2,3-dibromobutane is treated with sodium iodide in acetone (B3395972) or with zinc dust, the required anti-periplanar arrangement of the two bromine atoms leads to the exclusive formation of trans-2-butene . askfilo.comvaia.comaskfilo.com

| Starting Material | Reagent (Iodide or Zinc) | Major Product | Stereochemistry of Elimination |

| Meso-2,3-Dibromobutane | NaI in Acetone or Zn | trans-2-Butene | Anti-elimination |

| Racemic (±)-2,3-Dibromobutane | NaI in Acetone or Zn | cis-2-Butene (B86535) | Anti-elimination |

Dehalogenation Reactions (Reductive Elimination with Iodide or Zinc)

Role of Intermediate Vicinal Di-iodides and Conformational Adjustments

The molecule must rotate around its central carbon-carbon bond to achieve this anti-periplanar conformation. The specific stereoisomer of the resulting alkene is determined by the configuration of the starting dibromide. doubtnut.comyoutube.com For meso-2,3-dibromobutane, adopting the necessary anti-conformation leads exclusively to the formation of trans-2-butene (E-isomer). Conversely, the racemic mixture of (±)-2,3-dibromobutane, upon achieving the anti-periplanar alignment of its bromine atoms, yields cis-2-butene (Z-isomer). doubtnut.comyoutube.com

Table 1: Stereochemical Outcome of Dehalogenation of this compound with NaI in Acetone

| Starting Isomer | Required Conformation | Product |

|---|---|---|

| meso-2,3-dibromobutane | Anti-periplanar | trans-2-Butene (E-isomer) doubtnut.com |

| (±)-2,3-dibromobutane (racemic) | Anti-periplanar | cis-2-Butene (Z-isomer) doubtnut.com |

Mechanistic Considerations for Zinc-mediated Dehalogenation

The dehalogenation of this compound can also be effectively achieved using zinc dust, typically in a solvent like methanol (B129727) or acetic acid, to produce an alkene. askfilo.comvaia.comdoubtnut.com This reaction is also stereospecific, proceeding primarily through an anti-elimination mechanism. askfilo.comaskfilo.com When meso-2,3-dibromobutane is treated with zinc, it predominantly forms trans-2-butene. askfilo.comvaia.comacs.org The dl-racemic mixture, under the same conditions, yields mainly cis-2-butene. acs.org

The mechanism is thought to involve the metal surface. It likely proceeds via the oxidative insertion of zinc into a carbon-bromine bond, creating an organozinc intermediate. This intermediate then facilitates the elimination of the second bromine atom to form the double bond.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving vicinal dihalides like this compound can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The outcome is highly dependent on factors such as the structure of the substrate, the nature of the nucleophile, and the solvent used. masterorganicchemistry.comlibretexts.orgbyjus.com

Mechanistic Pathways (SN1 versus SN2) in Vicinal Dihalides

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. byjus.com It begins with the slow departure of a leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com These reactions are favored for tertiary substrates that can form stable carbocations and are typically carried out in polar protic solvents. libretexts.orgncert.nic.in If the reaction occurs at a chiral center, the planar carbocation can be attacked from either face, leading to racemization. masterorganicchemistry.com

The SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. byjus.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. byjus.com SN2 reactions are favored for unhindered methyl and primary substrates, require strong nucleophiles, and proceed more favorably in polar aprotic solvents. masterorganicchemistry.comncert.nic.in

For a secondary dihalide like this compound, both SN1 and SN2 pathways are theoretically possible, and the operative mechanism is dictated by the specific reaction conditions. libretexts.org However, the presence of an adjacent halogen atom often leads to a more complex mechanism involving neighboring group participation.

Table 2: General Comparison of SN1 and SN2 Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) vedantu.com | Rate = k[Substrate][Nucleophile] (Bimolecular) vedantu.com |

| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.com | Inversion of configuration byjus.com |

| Substrate Preference | Tertiary > Secondary >> Primary ncert.nic.in | Methyl > Primary > Secondary >> Tertiary ncert.nic.in |

| Intermediate | Carbocation masterorganicchemistry.com | None (Transition state) |

| Solvent Effects | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents libretexts.org |

Neighboring Group Participation and Retention of Configuration Phenomena

A key mechanistic feature in reactions of this compound precursors is neighboring group participation (NGP), also known as anchimeric assistance. brainly.inbartleby.comwikipedia.org This phenomenon often leads to an increased reaction rate and, significantly, retention of configuration at the reaction center. spcmc.ac.inlibretexts.orgucla.edu

The stereochemistry of the starting material dictates the product's stereochemistry. The erythro isomer of 3-bromo-2-butanol yields the meso form of this compound, while the threo isomer gives the racemic (dl) pair. spcmc.ac.invaia.com This is because the bromonium ion formed from the erythro isomer is achiral, whereas the one from the threo isomer is chiral and can be attacked at two enantiotopic carbons, leading to a racemic mixture. spcmc.ac.in

Table 3: Stereochemical Outcomes in the Formation of this compound via NGP

| Starting Isomer of 3-bromo-2-butanol | Intermediate | Final Product (this compound) |

|---|---|---|

| Erythro-isomer | Achiral (meso) bromonium ion | meso-2,3-dibromobutane spcmc.ac.in |

| Threo-isomer | Chiral bromonium ion | (±)-2,3-dibromobutane (racemic mixture) spcmc.ac.in |

Halogen Exchange Reactions on Solid Surfaces and Stereospecificity

Halogen exchange reactions can convert one dihalobutane into another. For example, the conversion of 2,3-dichlorobutane (B1630595) to this compound has been shown to be stereospecific. Research has demonstrated that when dl-2,3-dichlorobutane (B14741842) is treated with a catalyst system like aluminum bromide (AlBr3) and HBr, it affords dl-2,3-dibromobutane. Similarly, the meso-dichloride starting material yields meso-2,3-dibromobutane. This indicates that the halogen exchange reaction proceeds with retention of the original configuration, suggesting a mechanism that preserves the stereochemistry at the chiral centers.

Racemization and Stereoisomerization Mechanisms

This compound exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)). vaia.comdoubtnut.comprutor.ai Racemization and stereoisomerization refer to processes that interconvert these forms.

Racemization, the formation of a 1:1 mixture of enantiomers from a single enantiomer, can occur through several mechanisms. If a reaction at a chiral center proceeds via an SN1 pathway, the formation of a planar, achiral carbocation intermediate allows for nucleophilic attack from either side, resulting in a racemic product. masterorganicchemistry.com

Another pathway to racemization involves repeated SN2 reactions. For instance, reacting an optically active alkyl halide with a high concentration of its corresponding halide ion can lead to repeated Walden inversions, eventually resulting in a racemic mixture. doubtnut.com

A notable example of racemization is observed in the reaction of a single threo isomer of 3-bromo-2-butanol with HBr, which produces the racemic (dl) pair of this compound. spcmc.ac.in This outcome is a direct consequence of the formation of a symmetrical bromonium ion intermediate from a chiral starting material, which is then attacked with equal probability at either of its two electrophilic carbon atoms. spcmc.ac.in The interconversion between the diastereomers (e.g., meso to racemic) or the racemization of one enantiomer requires breaking and reforming bonds at the stereocenters through one of the described substitution mechanisms.

Thermal and Catalyzed Racemization of Optically Active this compound

The stereochemical stability of optically active this compound has been a subject of significant investigation. It has been observed that the racemization of its enantiomers (d- and l-forms) can occur under relatively mild conditions. oup.com While thermal racemization proceeds at a very slow rate, the process can be significantly accelerated through catalysis. oup.com

Studies have shown that the racemization of optically active this compound is notably catalyzed by certain metal halides, such as those supported on silica (B1680970) gel. For instance, the reaction is faster over calcium chloride supported on silica (CaCl₂-SiO₂) than over cesium chloride on silica (CsCl-SiO₂). oup.com This observation suggests that the reaction is facilitated by acidic conditions, initiating the loosening or breaking of a carbon-bromine bond to form a carbocationic character (C⁺--Br⁻). oup.com

The prevailing mechanism proposed for both thermal and catalyzed racemization involves the formation of a bridged bromonium ion intermediate. oup.com In this intermediate, a bromine atom is simultaneously bonded to both carbon atoms (C2 and C3), creating a cyclic structure. This intermediate is symmetrical, and the subsequent re-attachment of the bromide ion can occur from either side with equal probability, leading to the formation of a racemic mixture of the d- and l-enantiomers. oup.com

The racemization process occurs alongside other reactions like halogen exchange when other halides are present. For example, when reacting with metal chlorides, a stereospecific substitution with retention of configuration is observed, which is also explained by the bridged bromonium ion intermediate. oup.com The rate of racemization has been compared to that of other reactions under similar catalytic conditions.

Table 1: Catalytic Racemization of Optically Active this compound at 150°C

| Catalyst | Conversion (%) | Products (mol %) |

| Racemization | ||

| CuCl₂-SiO₂ | 19 | 10 |

| CaCl₂-SiO₂ | 8 | 5 |

Dyotropic Rearrangements in Vicinal Dibromides

A dyotropic rearrangement is a type of pericyclic reaction where two sigma (σ) bonds simultaneously migrate intramolecularly. wikipedia.orglscollege.ac.in In the context of vicinal dibromides like this compound, this would fall under a "Type I" dyotropic rearrangement, where the two migrating groups—the bromine atoms—exchange their relative positions. wikipedia.orglscollege.ac.inchem-station.com

The mechanism for a Type I dyotropic rearrangement is concerted, meaning the bond-breaking and bond-forming occur in a single step. wikipedia.orgwikipedia.org It proceeds through a transition state where both bromine atoms are symmetrically connected to both carbon atoms on opposite sides. wikipedia.orgwikipedia.org For a dyotropic rearrangement to result in racemization of an enantiopure sample (e.g., converting an R,R enantiomer to an S,S enantiomer), the process must involve the inversion of configuration at both stereocenters without interconverting to the meso diastereomer. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have explored the factors influencing these rearrangements in 1,2-dibromo hydrocarbons. nih.gov The activation energy for the rearrangement is sensitive to substituents on the carbon backbone. Electron-donating substituents can lower the activation barrier by stabilizing the transition state through conjugation or hyperconjugation. nih.gov

However, for the specific case of unsubstituted this compound, the dyotropic rearrangement pathway appears to have a very high activation energy. researchgate.net In one report, an optically active sample of this compound showed no signs of racemization via this pathway even after being stored for nine years, suggesting a free energy barrier of at least 29 kcal/mol. researchgate.net This indicates that while dyotropic rearrangements are a valid mechanistic pathway for some vicinal dibromides, the racemization of this compound under thermal or mild catalytic conditions is more likely to proceed through the lower-energy bromonium ion intermediate, as discussed previously. oup.comresearchgate.net More complex vicinal dibromides, such as 1,2-dibromo-1,2-diphenylethane, have been shown experimentally to undergo this type of stereospecific racemization because the phenyl groups stabilize the transition state. researchgate.net

Spectroscopic and Computational Approaches in 2,3 Dibromobutane Research

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of 2,3-dibromobutane (B42614), enabling the differentiation of its stereoisomers and the elucidation of its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound—specifically, the chiral (racemic) and achiral (meso) forms. acs.orgvaia.comucsb.educhegg.com The distinct magnetic environments of the protons and carbon atoms in these isomers lead to unique NMR spectra. nih.govchemicalbook.comchemicalbook.com

For instance, the proton NMR spectrum of the meso isomer is simpler due to its higher symmetry. In contrast, the racemic mixture, composed of (2R,3R) and (2S,3S) enantiomers, exhibits a more complex spectrum. The coupling constants and chemical shifts observed in the NMR spectra are highly dependent on the dihedral angles between adjacent protons and other substituents, providing a window into the conformational preferences of the molecule. acs.orgyoutube.com

Studies have shown that both meso and racemic isomers exist as a mixture of rotational isomers (rotamers). acs.org The relative populations of these conformers can be quantified by analyzing the temperature dependence of the NMR chemical shifts. bohrium.com This is because the observed chemical shift is a weighted average of the shifts for each conformer, with the weighting factor being the mole fraction of that conformer at a given temperature.

Table 1: Representative ¹H NMR Data for this compound Stereoisomers This table is a generalized representation based on typical NMR principles for such isomers and may not reflect specific experimental values.

| Stereoisomer | Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| meso | CH | ~4.1 | Quartet |

| meso | CH₃ | ~1.7 | Doublet |

| racemic | CH | ~4.3 | Multiplet |

| racemic | CH₃ | ~1.8 | Doublet |

Data sourced from general principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. oup.commgcub.ac.in Each stereoisomer possesses a unique set of vibrational frequencies, resulting in a distinct "fingerprint" spectrum that allows for their identification. vaia.com

The IR spectra of both meso and racemic this compound have been studied in various states (gaseous, liquid, and solution) and at different temperatures. oup.com These studies have confirmed the existence of multiple rotational isomers for both stereoisomers. oup.com The key vibrational bands, particularly the carbon-bromine (C-Br) stretching and bending modes, are sensitive to the conformational state of the molecule. oup.comnist.govlibretexts.org By measuring the temperature dependence of the intensities of these absorption bands, the energy differences between the various rotamers can be determined. oup.com

Raman spectroscopy provides additional information, especially regarding symmetric vibrations. horiba.comutwente.nl The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of each conformer. mgcub.ac.inresearchgate.net

Table 2: Key IR Absorption Frequencies for this compound This table presents a generalized range for key functional group absorptions and may not represent specific, high-resolution experimental data.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H | Stretching | 2950-3000 |

| C-H | Bending | 1370-1450 |

| C-Br | Stretching | 500-650 |

Data sourced from NIST Chemistry WebBook and general IR spectroscopy principles. nist.gov

Spectroscopic Characterization of Reaction Intermediates

Many reactions of this compound proceed through short-lived intermediates, such as the bridged bromonium ion. oup.comchegg.com The direct observation and characterization of these transient species are challenging but crucial for understanding reaction mechanisms. Advanced spectroscopic techniques, often coupled with mass spectrometry, have been employed to study these intermediates. rsc.orgnih.govwatsonlaserlab.com For example, in the gas phase, the formation of bromonium ions from substituted dibromo compounds has been observed and their relative abundance studied using electron ionization mass spectrometry. rsc.org The fragmentation patterns in the mass spectra of bromoalkanes can also provide evidence for the formation of specific carbocation intermediates. docbrown.infoyoutube.com

Computational Chemistry and Theoretical Modeling

Computational methods have become indispensable in complementing experimental studies of this compound, offering insights that are often difficult to obtain through experiments alone.

Quantum Chemical Studies on Reaction Intermediates (e.g., Bridged Bromonium Ions)

Quantum chemical calculations are instrumental in investigating the structure, stability, and energetics of reaction intermediates like the bridged bromonium ion. oup.comrsc.orgresearchgate.net These calculations can predict the geometry of the intermediate, the distribution of charge, and the energy barriers for its formation and subsequent reactions. For instance, theoretical studies on the bromination of alkenes, which leads to intermediates similar to those formed from this compound, have provided detailed information on the nature of the bridged halonium ion. These studies help to rationalize the stereochemical outcomes of reactions involving this compound, such as elimination reactions that proceed via an anti-periplanar transition state. pearson.comdoubtnut.com

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of this compound. fossee.inuni-marburg.deyoutube.com By simulating the motion of the atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and the dynamics of conformational changes. youtube.comyoutube.comresearchgate.netdoubtnut.com These simulations can be performed in different environments (e.g., in the gas phase or in various solvents) to understand how the surrounding medium influences the conformational equilibrium. auremn.org.br The results of MD simulations can be used to interpret experimental data from techniques like NMR and IR spectroscopy, providing a more complete picture of the molecule's behavior. fossee.inauremn.org.br

Predictive Modeling of Reaction Pathways and Stereoselectivity

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting the stereochemical outcomes of reactions, and understanding the factors that govern selectivity. In the case of this compound, predictive modeling, through methods like Density Functional Theory (DFT) and ab initio calculations, provides a quantitative framework for analyzing its reaction pathways, particularly in elimination reactions. These models allow for the calculation of potential energy surfaces, the characterization of transition state geometries, and the determination of activation energies, all of which are critical in predicting which reaction pathway is favored and which stereoisomer will be the major product.

Modeling the E2 Elimination Reaction

The E2 (bimolecular elimination) reaction is a primary pathway for the dehalogenation and dehydrohalogenation of this compound. The stereoselectivity of this reaction is famously dependent on the stereochemistry of the starting material. Predictive modeling can explain and quantify this long-observed experimental outcome.

The core principle governing the E2 reaction is the requirement for an anti-periplanar arrangement of the two leaving groups (in dehalogenation) or the leaving group and the proton being abstracted (in dehydrohalogenation). chemtube3d.comchemistrysteps.comlibretexts.org This means the leaving groups must be in the same plane and oriented at a dihedral angle of approximately 180° to each other for optimal orbital overlap in the transition state. chemtube3d.com Computational models are used to calculate the energies of all possible conformations of the starting material and the energies of the corresponding transition states for elimination.

Dehalogenation with Iodide Ions:

Meso-2,3-dibromobutane (B1593828): For the meso isomer to achieve an anti-periplanar conformation between the two bromine atoms, the two methyl (CH₃) groups must be in an anti-relationship. This conformation is relatively stable. The transition state leading from this conformation results in the formation of trans-2-butene . chemtube3d.comdoubtnut.com

(dl)-2,3-dibromobutane: For the chiral (dl) isomers (e.g., (2R,3R) or (2S,3S)-2,3-dibromobutane), achieving the necessary anti-periplanar arrangement of the bromine atoms forces the two methyl groups into a less stable gauche (syn-clinal) conformation. This leads to greater steric strain in the transition state. libretexts.orgimist.ma This strained transition state results in the formation of cis-2-butene (B86535) . chemtube3d.com

Predictive computational models can quantify these energy differences. By calculating the activation energy (the energy difference between the reactant complex and the transition state) for both pathways, it can be predicted which isomer will react faster and what the product distribution will be. While specific computational studies providing exact energy values for this reaction were not found in the searched literature, qualitative analysis suggests the activation energy for the reaction of the meso isomer is lower than that for the dl-isomers due to reduced steric strain in the transition state. libretexts.orgimist.ma This leads to a faster reaction rate for the meso isomer.

Predicting Stereoselectivity through Transition State Analysis

Computational modeling allows for the precise calculation of the geometries and energies of the transition states for competing reaction pathways. For the dehalogenation of this compound, a model would predict the following:

| Starting Isomer | Required Conformation for E2 Elimination | Relative Transition State Energy (Predicted) | Predicted Major Product |

| meso-2,3-dibromobutane | Anti-periplanar Br atoms (Methyl groups anti) | Lower | trans-2-Butene |

| (dl)-2,3-dibromobutane | Anti-periplanar Br atoms (Methyl groups gauche) | Higher | cis-2-Butene |

This table is generated based on established principles of stereochemistry and qualitative energetic arguments. The relative transition state energies are predictions that would be quantified by detailed computational studies.

The higher energy of the transition state for the dl-isomer is a direct result of the steric repulsion between the two gauche methyl groups. Computational methods, such as DFT, would calculate these energies, confirming that the pathway to cis-2-butene from the dl-isomer has a higher energy barrier to overcome than the pathway to trans-2-butene from the meso-isomer. This quantitative prediction aligns with and explains the experimentally observed stereoselectivity.

Applications and Broader Implications in Organic Synthesis

2,3-Dibromobutane (B42614) as a Precursor in Stereoselective Transformations

This compound serves as a key substrate in demonstrating stereoselective reactions, particularly elimination and addition reactions, which are foundational in organic synthesis.

Stereoselective Elimination: The elimination of two bromine atoms from this compound can lead to the formation of but-2-ene. The stereochemical outcome of this elimination is highly dependent on the stereochemistry of the starting dibromobutane. For instance, the E2 elimination of meso-2,3-dibromobutane (B1593828), which possesses an internal plane of symmetry, typically proceeds via an anti-elimination mechanism to yield trans-but-2-ene doubtnut.comvaia.comslideshare.net. Conversely, the dl-(racemic) mixture of this compound, under similar E2 elimination conditions (e.g., using iodide ions), preferentially forms cis-but-2-ene doubtnut.comvaia.comslideshare.net. This difference in product stereochemistry, arising from the distinct spatial arrangements of the leaving groups in the starting materials, underscores the stereospecific nature of the E2 elimination reaction.

Stereoselective Addition: The converse reaction, the addition of bromine (Br₂) to but-2-ene isomers, also demonstrates stereospecificity. The syn-addition of bromine to cis-but-2-ene results in the formation of racemic (dl)-2,3-dibromobutane. In contrast, the syn-addition of bromine to trans-but-2-ene produces meso-2,3-dibromobutane slideshare.netinflibnet.ac.insathyabama.ac.inslideshare.net. These reactions illustrate how the stereochemistry of the alkene dictates the stereochemistry of the vicinal dibromide product.

Furthermore, reactions involving this compound over solid catalysts, such as alkali-ion exchanged silica (B1680970) gels, can exhibit varying stereochemical outcomes (anti or syn elimination) depending on the catalyst's surface properties and basicity oup.com. Halogen exchange reactions with metal chlorides can also occur, sometimes proceeding with retention of configuration, which has been explained by mechanisms involving cyclic bromonium ion intermediates oup.com.

Table 1: Stereochemical Outcomes of Reactions Involving this compound Isomers

| Starting Material | Reagent/Reaction Type | Product(s) | Stereochemical Outcome | Citation(s) |

| Meso-2,3-dibromobutane | E2 elimination (e.g., I⁻) | trans-But-2-ene | Anti-elimination | doubtnut.comvaia.comslideshare.net |

| (±)-dl-2,3-dibromobutane | E2 elimination (e.g., I⁻) | cis-But-2-ene | Anti-elimination | doubtnut.comvaia.comslideshare.net |

| cis-But-2-ene | Br₂ addition | Racemic (dl)-2,3-dibromobutane | Syn-addition | slideshare.netinflibnet.ac.insathyabama.ac.inslideshare.net |

| trans-But-2-ene | Br₂ addition | meso-2,3-dibromobutane | Syn-addition | slideshare.netinflibnet.ac.insathyabama.ac.inslideshare.net |

Chiral Pool Approaches Utilizing this compound Derivatives

The chiral pool strategy in organic synthesis involves employing readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules wikipedia.org. While this compound itself is not typically listed as a primary component of the chiral pool (which includes compounds like amino acids, sugars, and terpenes), its stereoisomers and related compounds, such as 2,3-butanediol, are relevant to this strategy.

Understanding the stereochemistry of this compound and its interconversions is crucial for chemists designing synthetic routes that leverage chiral pool precursors. For example, enantiopure 2,3-butanediol, which can be synthesized or derived from natural sources, serves as a valuable building block in chiral pool synthesis wikipedia.org. The transformations of this compound, such as its formation from butenes or its dehalogenation, highlight the importance of controlling stereochemistry, a core tenet of chiral pool approaches. By studying how different stereoisomers of this compound react, chemists gain insights into maintaining or inverting stereochemical configurations, knowledge directly applicable when using chiral pool materials to build target molecules with specific stereochemistry.

Contribution to Understanding Fundamental Stereochemical Principles in Organic Reactions

This compound has served as a model compound for elucidating fundamental principles of stereochemistry and reaction mechanisms. Its existence as both a meso compound and a pair of enantiomers provides a clear illustration of stereoisomerism.

Stereoisomerism and Chirality: The molecule possesses two stereogenic centers, yet due to its internal plane of symmetry, the meso form is achiral and optically inactive fiveable.merutgers.edu. The dl-pair, however, consists of two non-superimposable mirror images (enantiomers) that are optically active fiveable.merutgers.edu. This distinction makes this compound an excellent pedagogical tool for teaching concepts such as chirality, stereogenic centers, enantiomers, diastereomers, and the relationship between molecular symmetry and optical activity.

Reaction Mechanisms and Stereochemical Control: The stereospecificity observed in the addition of bromine to butenes and the subsequent elimination reactions of the resulting dibromobutanes have been critical in confirming and understanding reaction mechanisms. The syn-addition of halogens to alkenes, leading to vicinal dihalides, and the anti-elimination required for E2 reactions are well-illustrated by the transformations of this compound doubtnut.comvaia.comslideshare.netinflibnet.ac.insathyabama.ac.inslideshare.net. Studies on reactions involving this compound have also provided evidence for intermediates like cyclic bromonium ions, which explain the observed retention of configuration in certain substitution reactions, such as the conversion of 3-bromo-2-butanol to this compound oup.comutexas.edu. These investigations have significantly contributed to the understanding of stereochemical control in both addition and elimination processes, as well as nucleophilic substitution reactions.

Compound Name Table

this compound

Meso-2,3-dibromobutane

dl-2,3-Dibromobutane

(R,R)-2,3-Dibromobutane

(S,S)-2,3-Dibromobutane

But-2-ene

cis-But-2-ene

trans-But-2-ene

Bromine (Br₂)

Iodide ions (I⁻)

Hydrogen bromide (HBr)

3-Bromo-2-butanol

2,3-Butanediol

N-Bromosuccinimide (NBS)

2,6-Lutidine

Tartaric acid

Epothilone

Paclitaxel (Taxol)

Verbenone

(-)-Pantolactone

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,3-dibromobutane be experimentally determined?

- Methodology : Use X-ray crystallography to resolve the spatial arrangement of atoms, supported by computational modeling (e.g., ball-and-stick visualization) to confirm bond angles and rotatable bonds. NMR spectroscopy (¹H and ¹³C) can identify proton environments and confirm bromine positions via coupling patterns .

- Key Data : The molecule has 5 non-H bonds, 1 rotatable bond (C2-C3), and a molecular weight of 215.914 g/mol .

Q. What are the stereoisomers of this compound, and how are they distinguished?

- Methodology :

- Racemic Mixture : Combine (±)-2,3-dibromobutane (enantiomers: (2R,3R) and (2S,3S)) via bromination of cis-2-butene.

- Meso Compound : Synthesize (2R,3S)-2,3-dibromobutane via bromination of trans-2-butene, confirmed by polarimetry (optical inactivity) and X-ray diffraction .

- Structural Insight : Meso forms exhibit internal symmetry planes, making them superimposable on their mirror images .

Q. What spectroscopic techniques are optimal for analyzing this compound?

- Methodology :

- NMR : Use ¹H NMR to observe splitting patterns (e.g., diastereotopic protons near bromines) and ¹³C NMR to confirm carbon environments.

- IR Spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and CH₂/CH₃ deformation modes .

Advanced Research Questions

Q. How does the stereochemical outcome of this compound synthesis vary with reaction conditions?

- Mechanistic Insight : Anti-addition of Br₂ to alkenes (via bromonium ion intermediate) determines stereochemistry.

- cis-2-butene → racemic (±)-2,3-dibromobutane.

- trans-2-butene → meso-2,3-dibromobutane .

- Contradiction Analysis : Discrepancies in diastereomer ratios may arise from solvent polarity (e.g., CCl₄ vs. H₂O) or temperature effects on bromonium ion stability .

Q. How can computational methods resolve contradictions in experimental data on stereoisomer stability?

- Methodology :

- Quantum Mechanics : Calculate relative energies of stereoisomers using DFT (e.g., B3LYP/6-31G*) to predict stability trends.

- Molecular Dynamics : Simulate rotamer populations (e.g., eclipsed vs. staggered) to assess steric strain .

Q. What experimental protocols ensure safe handling of this compound in synthesis?

- Safety Measures :

- Use fume hoods to avoid inhalation (GHS H331).

- Wear nitrile gloves and goggles (skin/eye irritation: GHS H315/H319).

- Store in inert, airtight containers away from oxidizers (risk of HBr release) .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

- Methodology : Synthesize deuterated derivatives (e.g., this compound-d₉) to track reaction pathways via mass spectrometry or NMR isotope effects. Applications include studying elimination (dehydrohalogenation) kinetics .

Data Contradiction & Validation

Q. Why might reported optical activity data for this compound stereoisomers conflict?

- Resolution Strategies :

- Purity Check : Use chiral HPLC to separate enantiomers and quantify ratios.

- Crystallographic Validation : Confirm absolute configuration via X-ray .

- Common Pitfalls : Trace impurities (e.g., residual alkenes) or racemization during storage may skew results .

Q. How do solvent effects influence the reaction kinetics of this compound formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.